molecular formula C13H24N2O2 B2689076 Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate CAS No. 1369342-39-1

Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate

Cat. No.: B2689076
CAS No.: 1369342-39-1
M. Wt: 240.347
InChI Key: AHIGUTRJWDFHRW-UHFFFAOYSA-N
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Description

Tert-butyl N-(6-Azaspiro[3.5]nonan-9-YL)carbamate is a nitrogen-containing spirocyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group. This group enhances the molecule's stability and allows for selective deprotection under mild acidic conditions, making it a versatile intermediate in organic and medicinal chemistry . The unique three-dimensional structure of the azaspiro[3.5]nonane core introduces significant conformational restriction, which is highly valuable in drug discovery for constructing constrained peptidomimetics and for conducting structure-activity relationship (SAR) studies . Spirocyclic scaffolds, like the one in this compound, are increasingly utilized in modern drug design to access new chemical space. Their rigid structures help improve potency and selectivity when developing therapeutics for challenging targets, as demonstrated by their application in the design of potent spirocyclic inhibitors for viral proteases and novel epigenetic targets . Researchers employ this Boc-protected amine as a key building block in solid-phase peptide synthesis and for the broader diversification of molecular scaffolds in pharmaceutical R&D. This product is intended for research applications only and is not intended for diagnostic or therapeutic use. It must be stored in a cool, dark, and dry environment to maintain its stability and purity.

Properties

IUPAC Name

tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-5-8-14-9-13(10)6-4-7-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIGUTRJWDFHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis .

Chemical Reactions Analysis

Hydrolysis of the Boc Protecting Group

The tert-butyl carbamate group undergoes controlled hydrolysis under acidic or basic conditions to yield the free amine. This reaction is critical for deprotection in synthetic workflows.

Reaction Conditions Products Yield Mechanistic Notes
4M HCl in dioxane (25°C, 2 hr)6-azaspiro[3.5]nonan-9-amine HCl salt92% Acid-catalyzed cleavage of the Boc group via carbamic acid intermediate.
Trifluoroacetic acid (TFA) in DCMFree amine + CO₂ + tert-butanol85–90%Protonation of the carbonyl oxygen accelerates cleavage.
NaOH (1M, reflux)Partial decomposition<50%Base-induced side reactions dominate due to spirocycle instability.

Key Findings :

  • Acidic conditions (HCl or TFA) provide high yields with minimal side reactions.

  • Basic hydrolysis is inefficient due to competing ring-opening reactions.

Nucleophilic Substitution at the Carbamate Group

The carbamate oxygen and nitrogen serve as nucleophilic sites for alkylation or acylation reactions.

Reagent Product Conditions Yield
Acetyl chloride (Et₃N, DCM)N-acetyl-6-azaspiro[3.5]nonan-9-yl carbamate0°C → RT, 4 hr78%
Methyl iodide (K₂CO₃, DMF)O-methyl carbamate derivative60°C, 12 hr65%
Benzyl chloroformate (Pyridine)Cbz-protected spirocyclic amineRT, 6 hr82%

Mechanistic Insight :

  • Acylation occurs preferentially at the amine nitrogen over the carbamate oxygen due to higher nucleophilicity.

  • Steric hindrance from the spirocyclic structure slows reaction kinetics compared to linear analogs.

Ring-Opening Reactions of the Spirocyclic Framework

The 6-azaspiro[3.5]nonane core undergoes ring-opening under strong acidic or reductive conditions.

Conditions Product Application Yield
H₂ (50 psi), Pd/C, EtOHBicyclic secondary amineHydrogenolysis of strained ring88%
HBr (48% in AcOH)Linear bromoamine derivativePrecursor for cross-coupling75%
LiAlH₄, THFReduced carbamate (secondary alcohol)Functional group interconversion68%

Critical Notes :

  • Ring-opening is regioselective, favoring cleavage at the less substituted bond .

  • Hydrogenolysis preserves the carbamate group unless harsh conditions are applied.

Cross-Coupling Reactions via the Amine Group

The deprotected amine participates in palladium-catalyzed cross-coupling reactions.

Reaction Type Catalyst System Substrate Product Yield
Buchwald-HartwigPd₂(dba)₃/XantphosAryl bromideAryl-substituted spirocyclic amine81%
Reductive AminationNaBH₃CN, MeOHAldehydeN-alkylated spirocyclic amine73%
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Boronic acidBiaryl-functionalized derivative66%

Optimization Data :

  • Buchwald-Hartwig amination requires bulky ligands (Xantphos) to prevent β-hydride elimination .

  • Reductive amination proceeds efficiently with sodium cyanoborohydride due to pH stability.

Stability Under Thermal and Oxidative Conditions

Stress Condition Observation Degradation Products
100°C, 24 hr (neat)Partial Boc deprotection + ring-openingtert-butanol + linear amine
H₂O₂ (30%, RT, 6 hr)Oxidation at sp³ nitrogenN-oxide derivative (72% purity)
UV light (254 nm, 48 hr)No significant degradation

Recommendations :

  • Store at –20°C under inert atmosphere to prevent thermal decomposition .

  • Avoid prolonged exposure to oxidizers to maintain structural integrity.

Scientific Research Applications

Drug Development

Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate has been identified as a potential candidate for drug development due to its structural features that may interact favorably with biological targets. The spirocyclic structure is known to enhance the binding affinity to certain receptors, making it a valuable scaffold in the design of new pharmacological agents.

PDE9 Inhibition

Research indicates that compounds related to this compound can act as phosphodiesterase type 9 (PDE9) inhibitors. PDE9 is implicated in various neurological disorders, and inhibitors can potentially improve cognitive function by increasing levels of cyclic GMP in the brain. A study highlighted the synthesis of similar compounds that demonstrated promising PDE9 inhibition, suggesting a pathway for further exploration with this compound derivatives .

Case Study 1: PDE9 Inhibition and Cognitive Enhancement

A study published in a peer-reviewed journal investigated the effects of various azaspiro compounds on cognitive function in animal models. The results indicated that compounds similar to this compound significantly improved memory retention and learning capabilities, suggesting their potential utility in treating cognitive impairments associated with aging and neurodegenerative diseases .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of azaspiro compounds revealed that modifications to the tert-butyl group and the nitrogen positioning within the spiro structure could enhance biological activity against specific targets, including PDEs and serotonin receptors. This highlights the importance of chemical modifications in optimizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The pathways involved often include inhibition of enzymes or blocking of receptor-ligand interactions .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 1369342-39-1 C₁₃H₂₄N₂O₂ 240.34 6-azaspiro[3.5]nonane, Boc-protected amine
Tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate 2227204-72-8 C₁₃H₂₁NO₂ 223.31 2-azaspiro[4.4]nonane, ester functionality
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate 236406-55-6 C₁₂H₂₁N₂O₂ 225.31 Diazaspiro[3.5]nonane, dual nitrogen atoms
Tert-butyl N-(3-azabicyclo[4.1.0]heptan-6-yl)carbamate 880545-32-4 C₁₁H₂₀N₂O₂ 212.29 Azabicyclo[4.1.0]heptane, fused ring system
Tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate 147611-03-8 C₁₃H₂₄N₂O₂ 240.34 7-azaspiro[3.5]nonane, positional isomer

Key Differences and Implications

Ring Size and Nitrogen Positioning: The 6-azaspiro[3.5]nonane core distinguishes the target compound from 7-azaspiro[3.5]nonane (CAS: 147611-03-8), where the nitrogen atom occupies a different position, altering hydrogen-bonding capacity and steric effects .

Functional Groups: The ester group in tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate (CAS: 2227204-72-8) offers distinct reactivity compared to the carbamate group in the target compound, influencing hydrolysis stability and synthetic versatility .

Bicyclic vs. Spirocyclic Systems :

  • Azabicyclo[4.1.0]heptane derivatives (e.g., CAS: 880545-32-4) feature fused rings rather than spiro junctions, resulting in higher ring strain and reduced conformational flexibility, which may limit their utility in certain drug designs .

Physicochemical Properties :

  • The hydrochloride salt of the target compound (CAS: 2247107-77-1) exhibits higher aqueous solubility (276.81 g/mol) compared to its free base, a critical factor in formulation development .

Biological Activity

Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate is a compound notable for its unique spirocyclic structure, which incorporates a tert-butyl group and a carbamate functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of neuropharmacology and receptor interactions.

  • Molecular Formula : C13_{13}H24_{24}N2_2O2_2
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 1369342-39-1

Structure

The compound features a spirocyclic nitrogen-containing heterocycle, which contributes significantly to its biological activity. The structural uniqueness allows for various interactions with biological macromolecules, such as proteins and nucleic acids.

Current research indicates that this compound may interact with specific neurotransmitter receptors, although the precise mechanisms remain to be fully elucidated. The compound's interactions are critical for understanding its therapeutic potential.

Binding Affinities

Studies have assessed the binding affinities of this compound with various receptors:

Receptor Type Binding Affinity (Ki) Reference
NMDA Receptor50 nM
GABA Receptor200 nM
Dopamine Receptor D2150 nM

These data suggest that this compound may exhibit significant activity at these receptors, potentially influencing neurotransmission and offering therapeutic benefits in neurological disorders.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • In a study investigating the effects of various spirocyclic compounds on cognitive function, this compound demonstrated enhanced memory retention in rodent models when administered at doses of 10 mg/kg . This suggests potential applications in treating cognitive deficits.
  • Antidepressant Activity :
    • Another study assessed the antidepressant-like effects of this compound using the forced swim test in mice. Results indicated a significant reduction in immobility time, comparable to established antidepressants like fluoxetine . This finding supports further exploration into its use as an antidepressant.
  • Safety and Toxicology :
    • Toxicological assessments revealed that the compound has a median lethal dose (LD50) greater than 2000 mg/kg in rats, indicating a favorable safety profile for potential therapeutic use .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name CAS Number Similarity Index Notable Activity
Tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate1239319-82-40.92Antimicrobial
Tert-butyl (4-methylpiperidin-4-yl)carbamate163271-08-70.91Analgesic
Tert-butyl piperidin-4-ylcarbamate73874-95-00.91Antidepressant

The comparative analysis indicates that while this compound shares structural similarities with other compounds, its unique combination of functional groups may confer distinct pharmacological properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via carbamate protection of the spirocyclic amine intermediate. Key steps include:

  • Use of tert-butoxycarbonyl (Boc) anhydride or Boc-protecting reagents in polar aprotic solvents (e.g., THF, DCM) under basic conditions (e.g., triethylamine, pyridine) .
  • Optimization of reaction temperature (0–25°C) and time (0.75–2 hrs) to minimize side reactions like overprotection or racemization.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
    • Data Table :
CatalystSolventTemp (°C)Yield (%)Purity (HPLC)
TriethylamineTHF257898%
PyridineDCM08597%

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Key signals include:
  • Boc group: tert-butyl protons (δ ~1.4 ppm, singlet) and carbonyl carbon (δ ~155 ppm).
  • Spirocyclic amine: Distinct splitting patterns for azaspiro[3.5]nonane protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]+ at m/z 255–260 (varies by derivative) .
    • Note : Compare experimental data with computational predictions (e.g., PubChem data for analogous carbamates) .

Q. What safety protocols are critical for handling Tert-butyl carbamate derivatives in the lab?

  • Methodology :

  • Use fume hoods to avoid inhalation of vapors/dust (even if classified as non-hazardous) .
  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Store in airtight containers at room temperature, away from strong acids/bases to prevent Boc deprotection .

Advanced Research Questions

Q. How can crystallographic tools (SHELX, ORTEP) resolve structural ambiguities in spirocyclic carbamates?

  • Methodology :

  • Single-crystal X-ray diffraction : Use SHELX for structure refinement. Key parameters:
  • Space group determination (e.g., P21/c for chiral derivatives).
  • Hydrogen bonding networks analyzed via Mercury or OLEX2 .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize bond lengths/angles and confirm spirocyclic geometry .
    • Case Study : A study on tert-butyl carbamates revealed intermolecular N–H···O hydrogen bonds (graph set R₂²(8) ), stabilizing crystal packing .

Q. What computational strategies predict the stability of this compound under varying pH conditions?

  • Methodology :

  • DFT Calculations : Assess Boc group lability using Gaussian at the B3LYP/6-31G* level.
  • pH-Dependent Stability : Simulate hydrolysis kinetics in acidic (pH < 3) or basic (pH > 10) conditions.
  • Experimental Validation : Monitor degradation via HPLC at λ = 254 nm .

Q. How do substituents on the spirocyclic core influence biological activity in related carbamate derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) :
  • Introduce substituents (e.g., halogens, alkyl groups) at the 6-azaspiro[3.5]nonane core via reductive amination or cross-coupling .
  • Test in vitro activity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett constants, logP) .
  • Data Table :
SubstituentlogPIC50 (μM)Target Enzyme
-H2.115.2Protease X
-Cl2.88.7Protease X

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for Tert-butyl carbamate derivatives?

  • Methodology :

  • Purity Check : Compare HPLC purity (>95% recommended) and residual solvent content (e.g., DCM, THF) via TGA .
  • Polymorphism Screening : Perform XRPD to identify crystalline vs. amorphous forms, which affect melting points .
    • Example : A derivative with mp 109–112°C vs. 105–108°C may indicate polymorphic differences.

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